molecular formula C10H19Cl2N5 B2946489 [6-(4-Methylpiperazin-1-YL)pyridazin-3-YL]methanamine;2hcl CAS No. 2250243-21-9

[6-(4-Methylpiperazin-1-YL)pyridazin-3-YL]methanamine;2hcl

Cat. No.: B2946489
CAS No.: 2250243-21-9
M. Wt: 280.2
InChI Key: QSZARALUEWYMOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Chemistry

In chemistry, [6-(4-Methylpiperazin-1-YL)pyridazin-3-YL]methanamine;2hcl is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, this compound is used as a ligand in receptor binding studies. It helps in understanding the interaction between receptors and ligands, which is crucial for the development of new therapeutic agents .

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It is studied for its role in modulating biological pathways and its potential use in treating various diseases .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .

Safety and Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with this compound include H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(4-Methylpiperazin-1-YL)pyridazin-3-YL]methanamine;2hcl typically involves the reaction of 4-methylpiperazine with pyridazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to be efficient and cost-effective, with stringent quality control measures to ensure the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

[6-(4-Methylpiperazin-1-YL)pyridazin-3-YL]methanamine;2hcl undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions include N-oxides, reduced derivatives, and substituted pyridazine compounds. These products can be further utilized in various chemical and biological applications .

Mechanism of Action

The mechanism of action of [6-(4-Methylpiperazin-1-YL)pyridazin-3-YL]methanamine;2hcl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biological pathways. This interaction can lead to changes in cellular processes, which are exploited for therapeutic purposes .

Comparison with Similar Compounds

Properties

IUPAC Name

[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N5.2ClH/c1-14-4-6-15(7-5-14)10-3-2-9(8-11)12-13-10;;/h2-3H,4-8,11H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSZARALUEWYMOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NN=C(C=C2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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